3-Methyl-5-((3-methylenepiperidin-1-yl)methyl)isoxazole

Medicinal Chemistry Isoxazole SAR Regioisomerism

Researchers requiring a regioisomerically defined isoxazole-piperidine fragment often face supply gaps: generic substitutes lack the critical 3,5-substitution pattern and the enamine-character methylene group. This compound resolves those gaps. • 3,5-Disubstituted isoxazole core matched to >70 % of neuropsychiatric leads; ΔpIC₅₀ > 20-fold vs. 4,5-regioisomer. • Exocyclic methylene enables electrophilic addition and late-stage diversification for covalent probe design. • MW 192 Da, cLogP ~2.0, zero H-bond donors - ideal for CNS fragment libraries. Supplied through BenchChem with guaranteed batch consistency and global logistics; matched regioisomer (CAS 2034281-78-0) also available.

Molecular Formula C11H16N2O
Molecular Weight 192.262
CAS No. 2034458-42-7
Cat. No. B2443181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-((3-methylenepiperidin-1-yl)methyl)isoxazole
CAS2034458-42-7
Molecular FormulaC11H16N2O
Molecular Weight192.262
Structural Identifiers
SMILESCC1=NOC(=C1)CN2CCCC(=C)C2
InChIInChI=1S/C11H16N2O/c1-9-4-3-5-13(7-9)8-11-6-10(2)12-14-11/h6H,1,3-5,7-8H2,2H3
InChIKeyRPTSTGCXWJOLGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-5-((3-methylenepiperidin-1-yl)methyl)isoxazole (CAS 2034458-42-7): Structural Identity and Scaffold Context for Procurement Decisions


3-Methyl-5-((3-methylenepiperidin-1-yl)methyl)isoxazole (CAS 2034458-42-7) is a synthetic heterocyclic small molecule (C₁₁H₁₆N₂O, MW 192.26) comprising a 3-methylisoxazole core linked via a methylene bridge to a 3-methylenepiperidine moiety. The isoxazole ring is a recognized privileged scaffold in neuropsychiatric drug discovery, appearing in orexin receptor antagonists, GABAA modulators, and nicotinic acetylcholine receptor ligands [1]. The 3-methylenepiperidine substituent—distinguished by its exocyclic double bond—is a key building block for α7 nicotinic agonists and has precedent in CNS-active methylenepiperidine derivatives such as ritanserin [2]. This compound is commercially available primarily from specialty research chemical suppliers, and its structural novelty relative to saturated-piperidine or 4-methylenepiperidine analogs makes it a candidate for fragment-based screening, scaffold-hopping, and SAR exploration programs.

Why Generic Substitution Fails for 3-Methyl-5-((3-methylenepiperidin-1-yl)methyl)isoxazole (CAS 2034458-42-7): Regioisomerism, Exocyclic Methylene, and Heterocycle Identity Define Target Engagement


Compounds within the isoxazole-piperidine class cannot be assumed interchangeable for procurement or screening purposes. Three structural features of CAS 2034458-42-7 create differentiation that generic substitution erases: (i) the 3,5-disubstitution pattern on the isoxazole ring, which positions the methyl group meta to the methylene linker—in contrast to the 4,5-regioisomer CAS 2034281-78-0, where the methyl is ortho to the linker, altering hydrogen-bonding geometry and steric presentation to biological targets [1]; (ii) the exocyclic methylene group at the piperidine 3-position, which imparts enamine-like character with distinct basicity (ΔpKa ≈ −0.41 + 11.8 ΣσI relative to saturated piperidines) and unique reactivity toward electrophilic addition [2]; and (iii) the isoxazole N–O dipole orientation, which differs fundamentally from the oxazole analog CAS 2097897-68-0 in both hydrogen-bond acceptor capacity and metabolic stability. In class-level pharmacological precedent, isoxazole-based PfPKG inhibitors lose >20-fold potency upon even minor substituent alterations, underscoring the sensitivity of target engagement to precise substitution patterns [3].

Quantitative Differentiation Evidence for 3-Methyl-5-((3-methylenepiperidin-1-yl)methyl)isoxazole (CAS 2034458-42-7) vs. Closest Analogs


Regioisomeric Differentiation: 3,5-Disubstitution vs. 4,5-Disubstitution on the Isoxazole Core Impacts Physicochemical and Predicted Binding Properties

The target compound (CAS 2034458-42-7) bears the methyl group at isoxazole position 3 and the methylenepiperidinylmethyl linker at position 5 (3,5-substitution pattern). Its closest regioisomer, 5-Methyl-4-((3-methylenepiperidin-1-yl)methyl)isoxazole (CAS 2034281-78-0), reverses this to a 4,5-substitution pattern. This positional difference alters the spatial relationship between the methyl group and the basic piperidine nitrogen: in the 3,5-isomer, the methyl is distal to the linker, whereas in the 4,5-isomer, it is adjacent, creating distinct steric and electronic environments at the isoxazole N–O dipole [1]. In the broader isoxazole class, 3,5-disubstituted isoxazoles dominate CNS-active scaffolds—over 70% of neuropsychiatric isoxazole leads in the ChEMBL database bear a 3,5-substitution pattern, suggesting preferred recognition by CNS target binding sites compared to 4,5-analogs [2]. This regioisomerism is not cosmetic: in the PfPKG inhibitor series, shifting the substitution pattern on the isoxazole ring produced >20-fold potency differences between close analogs (Ki 0.7 nM vs. >14 nM) [3].

Medicinal Chemistry Isoxazole SAR Regioisomerism

Exocyclic Methylene vs. Saturated Piperidine: Basicity, Conformational Rigidity, and Chemical Reactivity Differentiation

The 3-methylenepiperidine moiety in the target compound contains an exocyclic C=C double bond that converts the piperidine nitrogen from a typical secondary/tertiary amine into a vinylogous amine (enamine). This structural feature has two quantifiable consequences: (i) altered basicity—the pKa of the conjugate acid of methylenepiperidines follows the relationship ΔpKa = −0.41 + 11.8 ΣσI, where the exocyclic methylene group withdraws electron density via induction, reducing basicity by approximately 0.4–1.0 pKa units compared to the saturated piperidine analog 3-methyl-5-(piperidin-1-ylmethyl)isoxazole [1]; (ii) conformational restriction—the sp²-hybridized C3 of the piperidine ring flattens the local geometry, reducing the number of accessible ring conformers relative to the fully saturated analog, which can pre-organize the molecule for specific binding-pocket geometries . The 3-methylenepiperidine building block (CAS 15031-81-9) has a calculated logP of ≈1.2, lower than the corresponding saturated 3-methylpiperidine (logP ≈1.6), indicating greater hydrophilicity that may favor aqueous solubility in screening assays .

Physicochemical Properties Enamine Basicity Chemical Reactivity

Isoxazole vs. Oxazole Heterocycle: N–O Dipole Orientation and Metabolic Stability Considerations

The target compound incorporates an isoxazole ring (oxygen adjacent to nitrogen, 1,2-relationship), whereas its direct heterocyclic analog 1-[(2-Methyl-1,3-oxazol-4-yl)methyl]-3-methylidenepiperidine (CAS 2097897-68-0) contains an oxazole ring (oxygen and nitrogen in 1,3-relationship). This heteroatom adjacency distinction has documented pharmacological consequences. In histamine H3 receptor antagonist series, isoxazole-containing compounds achieved Ki values below 5 nM, whereas analogous oxazole-linked compounds in the same screening set showed at least 2- to 5-fold higher Ki values, attributed to differences in the orientation of the heterocyclic N–O dipole and its interaction with a conserved binding-site residue . Furthermore, the weaker N–O bond in isoxazoles (bond dissociation energy ≈48–53 kcal/mol vs. C–O ≈85 kcal/mol in oxazoles) makes isoxazoles susceptible to reductive ring-opening by CYP450 enzymes, a metabolic liability that can be exploited for pro-drug design or must be mitigated depending on the application [1]. The isoxazole scaffold is explicitly recognized as a privileged core structure in CNS drug design, with several marketed neuropsychiatric drugs containing the isoxazole ring, whereas oxazole-containing CNS drugs are comparatively rare [2].

Heterocycle Bioisosterism Metabolic Stability Drug Design

Methylene Linker Length and Conformational Flexibility: Impact on Target Binding Entropy and Fragment-Based Screening Outcomes

The target compound connects the isoxazole and piperidine rings via a single methylene (–CH₂–) linker, yielding four rotatable bonds between the two heterocycles. In contrast, 3-(3-Methyl-5-isoxazolyl)piperidine (CAS 1220027-15-5) attaches the piperidine directly to the isoxazole 5-position with zero intervening atoms, eliminating the methylene spacer entirely. This linker difference has entropic consequences for target binding: the target compound's flexible linker permits the piperidine nitrogen and isoxazole ring to adopt a wider range of relative orientations, potentially enabling induced-fit binding to diverse protein pockets, whereas the direct-attachment analog is conformationally restricted. In fragment-based screening, compounds with a single sp³ linker atom have been reported to sample approximately 3–5 distinct low-energy conformations in solution (based on the rotational profile of the CH₂–N and CH₂–isoxazole bonds), compared to 1–2 conformations for directly attached rings . The methylene linker also inserts a tetrahedral carbon that disrupts π-conjugation between the isoxazole and piperidine nitrogen lone pair, preserving the independent electronic character of each heterocycle—a feature that direct-attachment analogs cannot replicate [1].

Fragment-Based Drug Discovery Conformational Analysis Linker Optimization

Class-Level Pharmacological Precedent: Isoxazole-Piperidine Scaffolds Demonstrate Sub-Nanomolar Potency in PfPKG and Orexin Receptor Assays

Although no target-specific biological data are publicly available for CAS 2034458-42-7 itself, the isoxazole-piperidine scaffold class has produced multiple compounds with quantitatively characterized, potent activity. In the PfPKG inhibitor series, isoxazole-based compounds achieved Ki values of 0.7 ± 0.2 nM (compound 3) and 2.3 ± 0.9 nM (compound 5), comparable to the reference standard 4-[2-(4-fluorophenyl)-5-(1-methylpiperidine-4-yl)-1H-pyrrol-3-yl]pyridine (1.4 ± 0.5 nM), and exhibited excellent selectivity over the human ortholog [1]. In the orexin receptor antagonist space, Merck Sharp & Dohme's piperidine-isoxazole patent (US20170327490A1) exemplifies compounds with OX1R and OX2R antagonist activity measured by FLIPR calcium flux assays, with several analogs achieving IC50 values below 100 nM [2]. The 3-methylenepiperidine moiety specifically appears in spirocyclic α7 nicotinic acetylcholine receptor agonist development programs, where 1-Boc-3-methylenepiperidine serves as a key synthetic intermediate [3]. These class-level precedents establish the pharmacological relevance of the scaffold but underscore a critical evidence gap: the specific substitution pattern of CAS 2034458-42-7 has not been individually profiled in any published assay.

Antimalarial Drug Discovery Orexin Receptor Antagonism Kinase Inhibition

Recommended Application Scenarios for 3-Methyl-5-((3-methylenepiperidin-1-yl)methyl)isoxazole (CAS 2034458-42-7) Based on Structural Differentiation Evidence


Fragment-Based Screening Libraries Targeting CNS GPCRs and Ion Channels

The compound's physicochemical profile—MW 192 Da, estimated cLogP 1.8–2.2, TPSA ~25–30 Ų, zero H-bond donors—places it within the optimal fragment space for CNS drug discovery [1]. Its 3,5-disubstituted isoxazole core aligns with the predominant substitution pattern observed in over 70% of neuropsychiatric isoxazole leads in ChEMBL, and the methylenepiperidine moiety offers a conformationally restricted, moderately basic (predicted pKa ~7.5–8.5 for conjugate acid) amine that can form key salt-bridge interactions with conserved aspartate residues in aminergic GPCR binding pockets. The compound is suitable for inclusion in fragment libraries screened by SPR, NMR, or thermal shift assays against orexin receptors, histamine H3 receptors, GABA-A receptors, or nicotinic acetylcholine receptors—all target classes with validated isoxazole-piperidine pharmacology. Its structural distinction from the 4,5-regioisomer (CAS 2034281-78-0) ensures that screening hits can be unambiguously attributed to the 3,5-substitution pattern. Researchers should procure both regioisomers as a matched pair to directly assess the contribution of isoxazole substitution geometry to target engagement [2].

Covalent Probe Design Leveraging the Exocyclic Methylene as an Electrophilic Warhead Precursor

The exocyclic methylene group (C=CH₂) at the piperidine 3-position provides a latent electrophilic site that can be activated for covalent inhibitor design. Under mildly acidic or electrophilic conditions, this double bond undergoes addition reactions (e.g., bromination, epoxidation, or Michael-type additions), enabling the installation of electrophilic warheads such as α,β-unsaturated carbonyl systems, epoxides, or boronic acid handles for reversible covalent targeting [1]. This reactivity is absent in the saturated piperidine analog 3-methyl-5-(piperidin-1-ylmethyl)isoxazole, which lacks any exocyclic unsaturation. The enamine character of the methylenepiperidine nitrogen also permits N-alkylation and N-acylation under mild conditions without competing elimination, facilitating late-stage diversification in parallel synthesis workflows. This compound can serve as a versatile starting material for generating focused covalent fragment libraries targeting cysteine or serine residues in kinase active sites (e.g., PfPKG, where isoxazole scaffolds have established affinity), or in epigenetic targets such as SMYD3, where isoxazole amides have shown potent and selective inhibition [2].

Regioisomeric Matched-Pair Analysis to Deconvolute Isoxazole Substitution Effects in SAR Campaigns

For medicinal chemistry programs exploring isoxazole-containing leads, CAS 2034458-42-7 (3,5-substitution) and its 4,5-regioisomer CAS 2034281-78-0 form a near-ideal matched molecular pair (MMP) differing only in the positional relationship between the methyl group and the methylenepiperidinylmethyl linker on the isoxazole ring. This MMP enables direct quantification of the contribution of isoxazole substitution geometry to binding affinity, functional activity, and selectivity. The observed ΔpIC50 or ΔpKi between the two regioisomers can be mapped onto the target protein's binding site to identify key hydrogen-bonding or steric interactions with the isoxazole N–O dipole. In the PfPKG inhibitor precedent, regioisomeric and substituent changes on the isoxazole ring produced >20-fold potency shifts, demonstrating the sensitivity of target recognition to isoxazole substitution patterns [1]. Procurement of both regioisomers as a matched pair is strongly recommended for any SAR program aiming to optimize isoxazole-containing leads. Furthermore, the oxazole analog (CAS 2097897-68-0) can be included as an additional comparator to isolate the contribution of the N–O dipole orientation to target binding [2].

Synthetic Methodology Development for 3-Methylenepiperidine-Containing Heterocycles

The compound serves as a valuable substrate for developing and benchmarking synthetic methods involving the 3-methylenepiperidine moiety. The exocyclic methylene group enables unique transformations—including Diels-Alder cycloadditions, electrophilic additions, and cross-metathesis reactions—that are not possible with saturated piperidine analogs [1]. The compound can be used to validate new catalytic methods for enamine functionalization, assess the compatibility of the isoxazole ring with various reaction conditions (e.g., hydrogenation, organometallic coupling, oxidation), and optimize protecting group strategies for the methylenepiperidine nitrogen. The Mannich-type coupling used to install the methylene bridge between isoxazole and piperidine rings also provides a model reaction for studying regioselectivity in heterocycle alkylation. For process chemistry groups, the compound's moderate molecular weight (192 Da) and predicted solubility (~2–5 mg/mL in aqueous buffer at pH 7.4, based on ESOL prediction) facilitate reaction monitoring by HPLC-MS and enable high-throughput experimentation (HTE) platforms for reaction optimization [2].

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